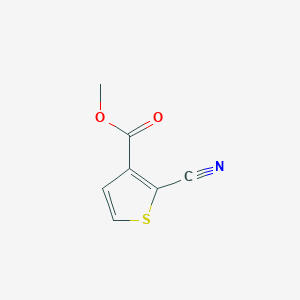
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Descripción general
Descripción
The compound “7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess a wide range of biological activities and are part of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The isopropylamino group would be attached at the 7-position, and a hydroxyl group at the 6-position .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other amines, could undergo reactions such as alkylation, acylation, and condensation with carbonyls .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, amines are basic due to the presence of a lone pair of electrons on the nitrogen atom .Aplicaciones Científicas De Investigación
Metabolism in Schistosomicide Research
One notable application of a similar compound, 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, is in the field of schistosomicide research. This compound is metabolized in various species to its 6-hydroxymethyl analogue, which exhibits greater schistosomicidal activity than the parent drug (Kaye & Woolhouse, 1972).
Synthesis and Properties in Chemical Studies
Research on derivatives of 2,2,4-trimethyl-substituted quinolines, including the synthesis of various analogs, has been conducted. This research contributes to a broader understanding of the chemical properties and reactions of these compounds (Ivanov et al., 1981).
Agricultural Applications
In agriculture, compounds similar to 7-(Isopropylamino)-2,2,4-trimethyl-tetrahydroquinolin-6-ol, specifically 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline, have been studied as growth stimulants for crops like Solanum melongena (common eggplant). These compounds have shown effectiveness in increasing seed germination, vegetative mass, and yield (Vostrikova et al., 2021).
Adrenoceptor Research
An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, including derivatives similar to the query compound, has been developed. These compounds were tested for actions at beta adrenoceptors, contributing to pharmacological research and understanding of adrenoceptor activity (Beaumont et al., 1983).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other tetrahydroquinoline derivatives. This could include testing its effects in various biological assays and potentially developing it into a pharmaceutical agent .
Propiedades
IUPAC Name |
2,2,4-trimethyl-7-(propan-2-ylamino)-3,4-dihydro-1H-quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-7,9-10,16-18H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWIOMNDJMFPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



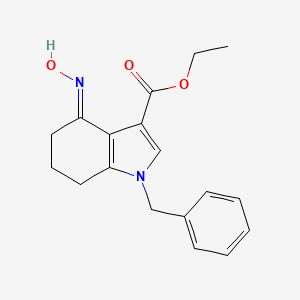
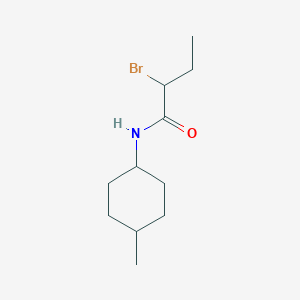
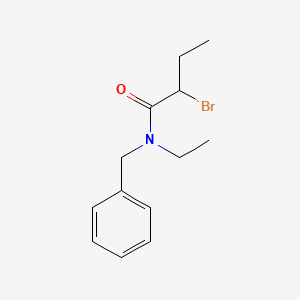
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)
![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)
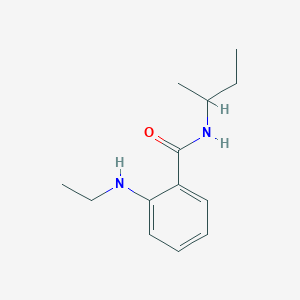
![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)
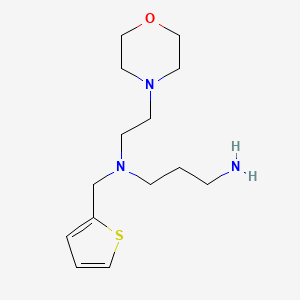
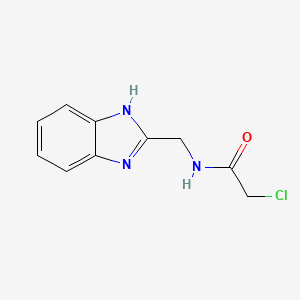
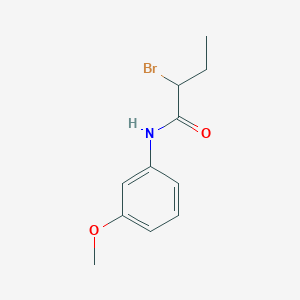
![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)
